molecular formula C9H12N2O2 B169076 ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate CAS No. 133261-06-0

ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B169076
CAS No.: 133261-06-0
M. Wt: 180.2 g/mol
InChI Key: KGGGSOGFJKVURE-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a chemical compound with a molecular formula of C9H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it valuable in drug development.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a range of pharmacological activities including:

  • Anti-inflammatory : Compounds derived from pyrazoles have shown potential in reducing inflammation.
  • Antimicrobial : Certain derivatives possess antibacterial and antifungal properties.
  • Anticancer : Studies suggest that some pyrazole compounds can inhibit tumor growth.

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryReduces inflammation in various models
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits growth of cancer cells

Materials Science

In materials science, this compound is explored for its properties in developing new materials. It can be utilized in the synthesis of polymers and coatings due to its unique chemical structure.

Polymer Applications

The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or chemical resistance.

Table 2: Potential Material Applications

Application TypeDescription
Polymer SynthesisEnhances mechanical properties
CoatingsProvides chemical resistance

Biological Studies

Researchers utilize this compound to investigate its interactions with biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .
  • Development of Antimicrobial Agents : Research indicated that modifications of this compound led to compounds with enhanced antibacterial activity against resistant strains .
  • Material Enhancements : Experimental work showed that incorporating this compound into polymer formulations improved thermal stability and mechanical strength, making it suitable for industrial applications .

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a cyclopropyl group and an ethyl ester. This unique structure contributes to its reactivity and interaction with biological targets. The molecular formula is C9H11N3O2C_9H_{11}N_3O_2, with a molecular weight of approximately 195.21 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Key Mechanisms:

  • Inhibition of COX Enzymes : this compound has been demonstrated to inhibit COX-2, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammation .
  • Modulation of Cytokine Production : The compound affects the expression of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses .

Anti-inflammatory Activity

A series of studies have evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema compared to control groups, suggesting potent anti-inflammatory properties .

Table 1: Anti-inflammatory Activity Comparison

CompoundDose (mg/kg)Edema Reduction (%)
This compound5060
Control-10
Standard Anti-inflammatory Drug5075

Anticancer Potential

Research also indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells by activating caspase pathways .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Apoptosis via caspase activation
MCF-7 (Breast)15.0Cell cycle arrest
A549 (Lung)18.0Induction of oxidative stress

Case Studies

  • Study on Anti-inflammatory Effects :
    In a study published in Bentham Science, researchers synthesized various derivatives of ethyl pyrazole carboxylates, including this compound. The compound showed significant anti-inflammatory activity when tested in vivo, demonstrating its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Research :
    A study focused on the anticancer properties highlighted the compound's ability to inhibit proliferation in several cancer cell lines while promoting apoptosis through mitochondrial pathways .

Properties

IUPAC Name

ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGGSOGFJKVURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429022
Record name ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133261-06-0
Record name ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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